Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
Overview
Description
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is a chemical compound . It is a pyridine derivative, which is a heterocyclic building block . They have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 2-amino-5-trifluoromethylpyridine, which is dissolved in pyridine and reacted with phenyl chloroformate . Another method involves a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole .Molecular Structure Analysis
The molecular formula of this compound is C13H9F3N2O2 . The average mass is 282.218 Da and the monoisotopic mass is 282.061615 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include amination replacement reactions and Pd-catalyzed coupling reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 341.4±42.0 °C at 760 mmHg, and a flash point of 160.3±27.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Multicomponent Reactions and Compound Synthesis
Research has explored the utility of phenyl carbamate derivatives in multicomponent reactions. For instance, Ryzhkova et al. (2023) investigated the multicomponent reaction of certain compounds to yield a derivative with potential industrial, biological, and medicinal properties. The study highlights the role of phenyl carbamate derivatives in the synthesis of complex organic compounds with diverse applications (Ryzhkova et al., 2023).
Structural Assessment and Complex Formation
Phenyl carbamate derivatives are also crucial in the synthesis and structural assessment of complex organic molecules. Castiñeiras et al. (2018) demonstrated the synthesis and structural assessment of a compound derived from a reaction involving a phenyl carbamate derivative, highlighting its importance in forming structurally complex and potentially bioactive compounds (Castiñeiras et al., 2018).
Intermediate in Antitumor Drug Synthesis
Phenyl carbamate derivatives play a significant role in the synthesis of intermediates for antitumor drugs. Gan et al. (2021) synthesized phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, especially in small molecular inhibitors of anti-tumor. This highlights the compound's relevance in pharmaceutical research for cancer treatment (Gan et al., 2021).
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of material science, particularly in the development of OLEDs, phenyl carbamate derivatives are utilized. Liu et al. (2018) explored the use of a compound containing a phenyl carbamate derivative in the synthesis of materials for high-performance phosphorescent organic light-emitting diodes. This research demonstrates the compound's potential in advancing OLED technology (Liu et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s known that the spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .
Pharmacokinetics
The compound’s molecular formula is c13h9f3n2o2 , which could influence its bioavailability.
Result of Action
When the carbon atom is in s configuration, the fungicidal activity of the compound is the best .
Biochemical Analysis
Biochemical Properties
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in the metabolism of other compounds, thereby influencing their activity and stability . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of certain genes, leading to changes in cellular behavior and function . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, leading to their inhibition . This inhibition can result in a cascade of biochemical changes, ultimately affecting gene expression and cellular function. The binding interactions are typically strong and specific, ensuring that the compound effectively inhibits its target enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant inhibitory activity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to study these aspects for a comprehensive understanding of the compound’s biochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
phenyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(17-8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAZLDHQURMTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465543 | |
Record name | Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95651-19-7 | |
Record name | Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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